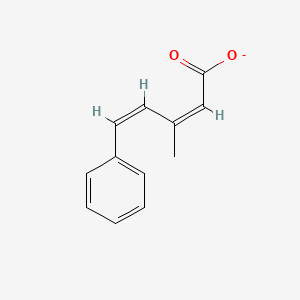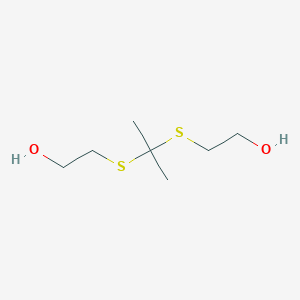
4-Bromo-1,2-bis(2-chloroethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1,2-bis(2-chloroethoxy)benzene is an organic compound that belongs to the class of aromatic ethers. It is characterized by the presence of a bromine atom and two 2-chloroethoxy groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis(2-chloroethoxy)benzene typically involves the reaction of 4-bromophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the phenol is replaced by the 2-chloroethoxy group. The reaction conditions usually involve heating the reactants in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,2-bis(2-chloroethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the aromatic ring, leading to debromination or hydrogenation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon).
Major Products
Nucleophilic Substitution: Formation of substituted ethers or thioethers.
Oxidation: Production of quinones or other oxidized aromatic compounds.
Reduction: Formation of debrominated or hydrogenated aromatic compounds.
Scientific Research Applications
4-Bromo-1,2-bis(2-chloroethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1,2-bis(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications in their structure and function. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,2-bis(2-chloroethoxy)benzene: Characterized by the presence of bromine and chloroethoxy groups.
4-Bromo-1,2-bis(2-methoxyethoxy)benzene: Similar structure but with methoxyethoxy groups instead of chloroethoxy.
4-Chloro-1,2-bis(2-chloroethoxy)benzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the combination of bromine and chloroethoxy groups, which impart specific reactivity and properties. The presence of bromine enhances its electrophilic character, making it more reactive in substitution reactions compared to its chloro-substituted analogs.
Properties
Molecular Formula |
C10H11BrCl2O2 |
|---|---|
Molecular Weight |
314.00 g/mol |
IUPAC Name |
4-bromo-1,2-bis(2-chloroethoxy)benzene |
InChI |
InChI=1S/C10H11BrCl2O2/c11-8-1-2-9(14-5-3-12)10(7-8)15-6-4-13/h1-2,7H,3-6H2 |
InChI Key |
HSDUKGSHZJVFMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


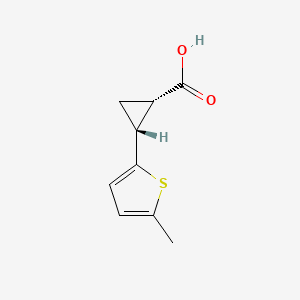
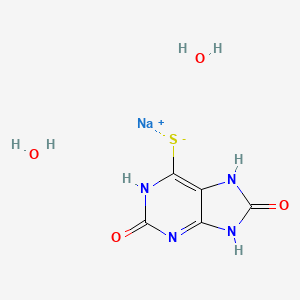
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11715733.png)
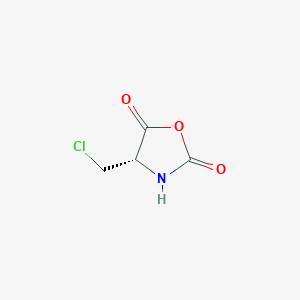
![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
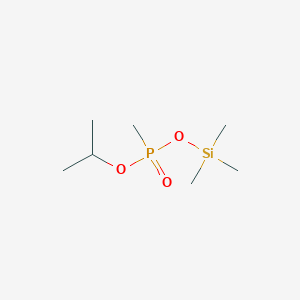
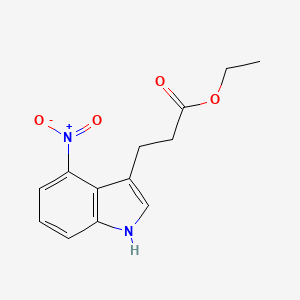
![2-[(2E)-4-oxo-2-{2-[(4E)-2-oxo-1,3-thiazolidin-4-ylidene]hydrazin-1-ylidene}-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11715762.png)
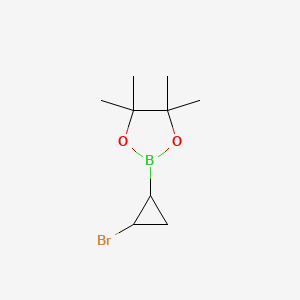

![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)

